

Application Notes and Protocols for Verlukast-d6 Sample Preparation in Biological Matrices

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Compound of Interest

Compound Name: Verlukast-d6

Cat. No.: B1140618

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Verlukast-d6, the deuterated internal standard for Verlukast (Montelukast), is essential for the accurate quantification of Verlukast in biological matrices during pharmacokinetic and bioequivalence studies. The selection of an appropriate sample preparation method is critical for achieving reliable and reproducible results by effectively removing interfering substances from complex biological samples such as plasma, serum, and urine. This document provides detailed protocols for common sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), which are applicable to the extraction of **Verlukast-d6**.

Quantitative Data Summary

The following table summarizes the quantitative data from various sample preparation methods used for the analysis of the parent compound, Verlukast (Montelukast), with **Verlukast-d6** as the internal standard. These parameters are indicative of the expected performance for **Verlukast-d6** extraction.

Parameter	Protein Precipitation (Acetonitrile) [1]	Liquid-Liquid Extraction (tert-butylmethylether)[2]	Liquid-Liquid Extraction (DCM:EtOAc)	Solid-Phase Extraction (SOLA SAX)[3]
Biological Matrix	Human Plasma	Human Plasma	Rat Plasma	Human Plasma
Linearity Range	1.0–800.0 ng/mL	10–1000 ng/mL	0.5–500 ng/mL	1–1000 ng/mL
LLOQ	1.0 ng/mL	10 ng/mL	≤0.5 ng/mL	1 ng/mL
Recovery	Not explicitly stated	53–62%	80.8–86.3%	High recovery reported
Intra-day Precision	1.91–7.10%	<15%	3.0–13.3%	Not explicitly stated
Inter-day Precision	3.42–4.41%	<15%	3.0–13.3%	Not explicitly stated
Intra-day Accuracy	98.32–99.17%	96.23–108.39%	88.4–100.6%	Excellent accuracy reported
Inter-day Accuracy	98.14–99.27%	96.23–108.39%	88.4–100.6%	Excellent accuracy reported

Experimental Protocols

Protein Precipitation (PPT) Method

This method is rapid and simple, making it suitable for high-throughput analysis. Acetonitrile is a common precipitating agent.[1]

Materials:

- Biological matrix (e.g., human plasma)
- **Verlukast-d6** internal standard working solution

- Acetonitrile (HPLC grade)
- Vortex mixer
- Centrifuge
- Autosampler vials

Protocol:

- Pipette 200 μ L of the biological matrix sample into a microcentrifuge tube.
- Add the appropriate volume of **Verlukast-d6** internal standard working solution.
- Add 600 μ L of cold acetonitrile to the sample.
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE) Method

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

- Biological matrix (e.g., human plasma)
- **Verlukast-d6** internal standard working solution
- Extraction solvent (e.g., ter-butylmethylether or a mixture of Dichloromethane:Ethyl Acetate (25:75, v/v))[2]
- Vortex mixer

- Centrifuge
- Evaporator (e.g., nitrogen evaporator)
- Reconstitution solvent (e.g., mobile phase)
- Autosampler vials

Protocol:

- Pipette 500 µL of the biological matrix sample into a clean extraction tube.
- Add the appropriate volume of **Verlukast-d6** internal standard working solution.
- Add 2 mL of the extraction solvent (e.g., ter-butylmethylether).
- Vortex the mixture vigorously for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue with 200 µL of the reconstitution solvent.
- Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Method

SPE offers high selectivity and can provide the cleanest extracts, which is beneficial for minimizing matrix effects.

Materials:

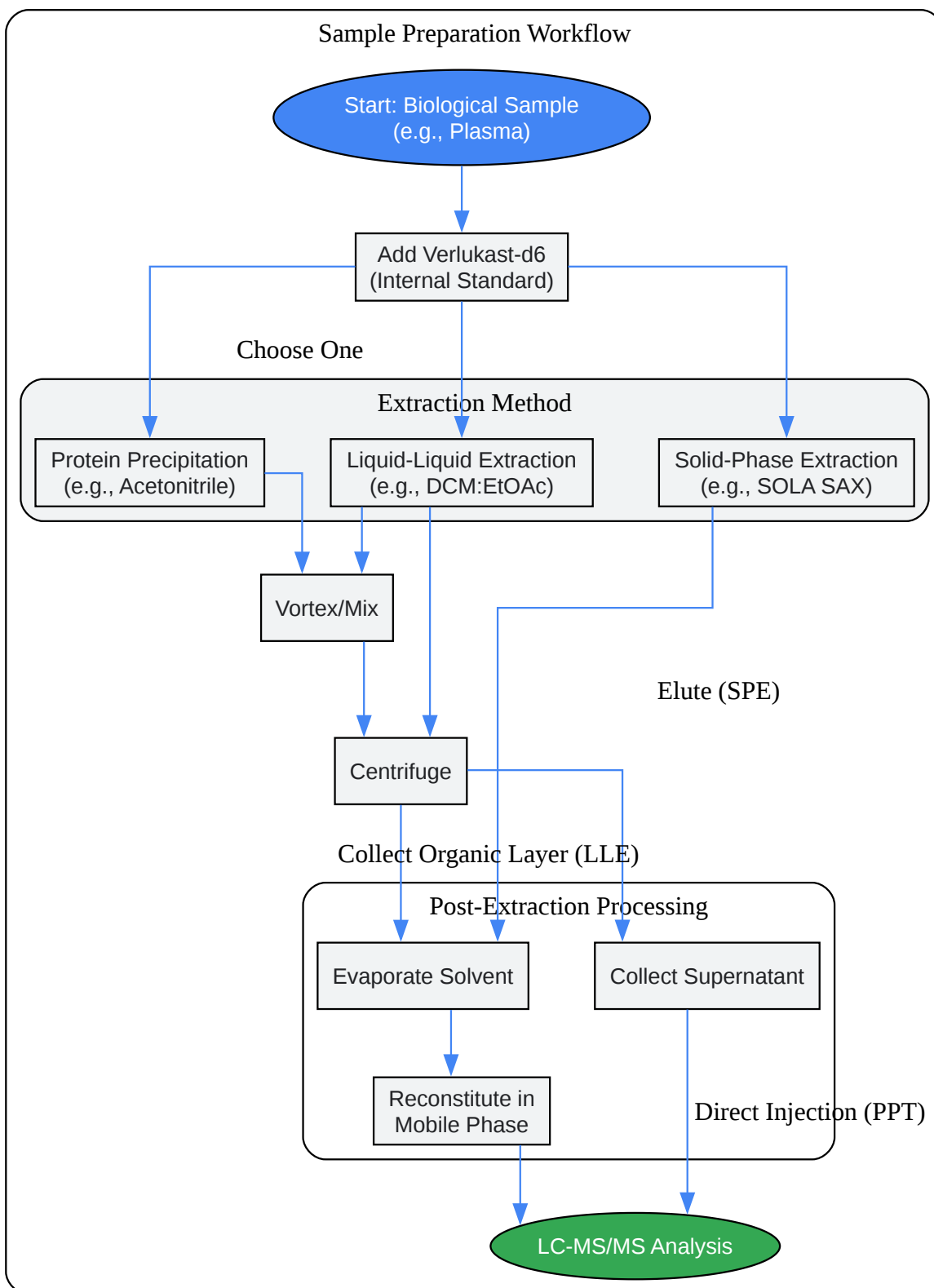
- Biological matrix (e.g., human plasma)
- **Verlukast-d6** internal standard working solution

- SPE cartridges (e.g., SOLA SAX 96 well plate)[3]
- Conditioning solvent (e.g., Methanol)
- Equilibration solvent (e.g., Water)
- Wash solvent (e.g., 5% Methanol in water)
- Elution solvent (e.g., 2% Formic acid in Methanol)
- SPE manifold
- Evaporator (e.g., nitrogen evaporator)
- Reconstitution solvent (e.g., mobile phase)
- Autosampler vials

Protocol:

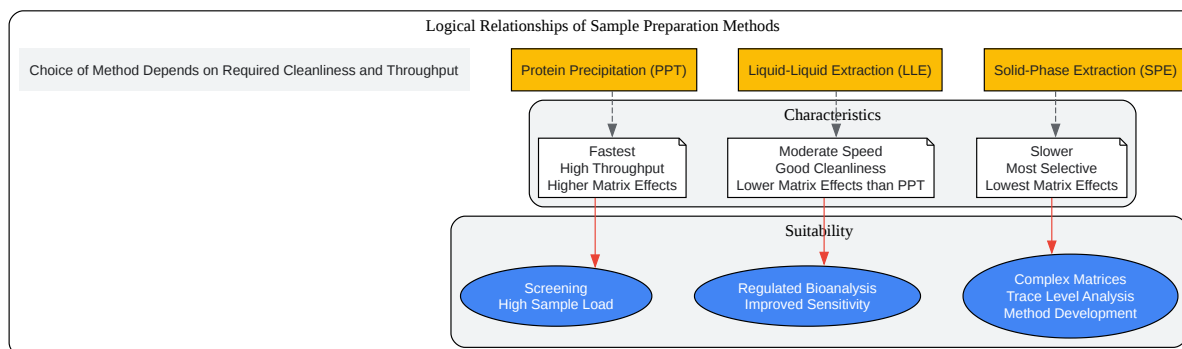
- Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol.
- Equilibration: Equilibrate the cartridge by passing 1 mL of water.
- Loading: Mix 200 μ L of the biological matrix sample with the **Verlukast-d6** internal standard. Load the mixture onto the SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.
- Elution: Elute **Verlukast-d6** and the analyte of interest with 1 mL of 2% Formic acid in Methanol.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 200 μ L of the mobile phase.
- Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Visualizations



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Caption: Experimental workflow for **Verlukast-d6** sample preparation.



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Caption: Logical relationships of sample preparation methods.

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